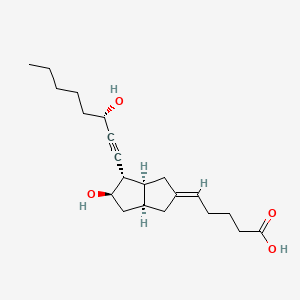![molecular formula C27H28F2N2O4S B1672390 [4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK494581A is a selective small-molecule ligand of G protein-coupled receptor 55 (GPR55) and an inhibitor of glycine transporter subtype 1 (GlyT1). It was identified through diversity screening and is part of a series of benzoylpiperazines. GPR55 is a receptor activated by lysophosphatidylinositol and is suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells .
Preparation Methods
GSK494581A is synthesized through a series of chemical reactions involving benzoylpiperazinesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
GSK494581A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK494581A has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of GPR55 and GlyT1.
Biology: Helps in understanding the role of GPR55 in pain signaling, bone morphogenesis, and vascular endothelial cells.
Medicine: Potential therapeutic applications in pain management and bone diseases.
Industry: Used in the development of selective pharmacological tools for GPR55 and GlyT1
Mechanism of Action
GSK494581A exerts its effects by acting as an agonist for GPR55 and an inhibitor for GlyT1. The activation of GPR55 by GSK494581A leads to the modulation of pain signaling pathways, while the inhibition of GlyT1 affects glycine transport and neurotransmission. The molecular targets and pathways involved include G protein-coupled receptor signaling and glycine transport mechanisms .
Comparison with Similar Compounds
GSK494581A is part of a series of benzoylpiperazines, which include compounds like GSK575594A. These compounds share similar structures but differ in their selectivity and activity towards GPR55 and GlyT1. GSK494581A is unique due to its mixed activity as both a GPR55 agonist and a GlyT1 inhibitor, whereas other compounds in the series may have higher selectivity for one target over the other .
Similar compounds include:
Properties
Molecular Formula |
C27H28F2N2O4S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone |
InChI |
InChI=1S/C27H28F2N2O4S/c1-18(35-2)20-6-11-26(25(29)16-20)30-12-14-31(15-13-30)27(32)24-17-22(36(3,33)34)9-10-23(24)19-4-7-21(28)8-5-19/h4-11,16-18H,12-15H2,1-3H3 |
InChI Key |
JQXZHDOSMUZLML-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)F)OC |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)C)C4=CC=C(C=C4)F)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK494581A; GSK 494581A; GSK-494581A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















